Ethyl 2-propanamidoacetate
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Overview
Description
Ethyl 2-propanamidoacetate is an organic compound with the molecular formula C7H13NO3. It is a derivative of propanoic acid and is characterized by the presence of an ester and an amide functional group. This compound is often used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-propanamidoacetate can be synthesized through the reaction of ethyl chloroacetate with propanamide in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound involves the esterification of propanoic acid with ethanol, followed by the amidation with propanamide. The process is optimized for high yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure efficient conversion.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically involving the ester group. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the ethoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or esters with different alkyl groups.
Scientific Research Applications
Ethyl 2-propanamidoacetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of ethyl 2-propanamidoacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester and amide groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The pathways involved often include hydrolysis, oxidation, and reduction reactions, which modify the compound’s structure and function.
Comparison with Similar Compounds
Ethyl acetate: A simple ester with similar reactivity but lacking the amide group.
Propanamide: An amide with similar properties but without the ester functionality.
Ethyl propanoate: An ester similar in structure but without the amide group.
Uniqueness: Ethyl 2-propanamidoacetate is unique due to the presence of both ester and amide functional groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a broader range of chemical transformations and applications compared to compounds with only one of these groups.
Properties
IUPAC Name |
ethyl 2-(propanoylamino)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-3-6(9)8-5-7(10)11-4-2/h3-5H2,1-2H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKFRTCBBCLBPOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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